molecular formula C11H15FO B7977086 1-(4-fluoro-2-methylphenyl)-2-methylpropan-2-ol

1-(4-fluoro-2-methylphenyl)-2-methylpropan-2-ol

Cat. No.: B7977086
M. Wt: 182.23 g/mol
InChI Key: VBSPMAUSJSIJMN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-2-ol (CAS: 1595042-46-8) is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₃FO and a molecular weight of 168.21 g/mol . Structurally, it consists of a propan-2-ol backbone substituted with a 4-fluoro-2-methylphenyl group.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8-6-10(12)5-4-9(8)7-11(2,3)13/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSPMAUSJSIJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methylphenyl)-2-methylpropan-2-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-methylphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-methylacetophenone.

    Reduction: Formation of 1-(4-fluoro-2-methylphenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluoro-2-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tertiary alcohol group can also participate in hydrogen bonding, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Substituent Influence:

  • Electron-Withdrawing Groups (F, Cl, Br): Enhance metabolic stability and lipophilicity, making these derivatives suitable for CNS-targeting drugs . The fluorine atom in the target compound offers improved bioavailability compared to bulkier halogens (Br, Cl) .
  • Electron-Donating Groups (OCH₃): Increase solubility but reduce oxidative stability, limiting their use in high-temperature reactions .
  • Sulfonyl Groups (SO₂C₆H₅): Introduce steric hindrance and polarity, favoring applications in herbicide synthesis .

Biological Activity

1-(4-fluoro-2-methylphenyl)-2-methylpropan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a tertiary alcohol group and a fluorinated aromatic ring. The presence of the fluorine atom is crucial as it enhances the compound's lipophilicity and binding affinity to various biological targets, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can modulate enzyme activity or receptor binding, influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, studies have shown that similar fluorinated compounds can inhibit key enzymes involved in metabolic pathways, suggesting that this compound could have analogous effects.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by significantly inhibiting pro-inflammatory cytokines in a dose-dependent manner. This suggests potential therapeutic applications in treating inflammatory diseases.

Antibacterial Activity

A comparative study highlighted the antibacterial activity of structurally related fluorinated compounds. While specific data on this compound is limited, the presence of the fluorine atom typically enhances antibacterial efficacy against pathogens like E. coli and S. aureus.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on various fluorinated compounds found that those with similar structural features to this compound showed significant inhibition of cytokine release in macrophage cultures. This supports the hypothesis that this compound may also possess similar anti-inflammatory effects.
  • Case Study on Enzyme Inhibition : In another study focusing on enzyme inhibitors, compounds with fluorinated phenyl groups demonstrated enhanced binding affinities to target enzymes compared to their non-fluorinated counterparts. This reinforces the potential for this compound to act as an effective enzyme inhibitor.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-olSimilar alcohol structureDifferent position of fluorine affects activity
1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-olChlorine instead of fluorinePotentially lower binding affinity
1-Bromo-3-methylphenyl-propan-2-olBromine substituentMay exhibit different metabolic pathways

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